Potassium hexafluoroniobate

Descripción

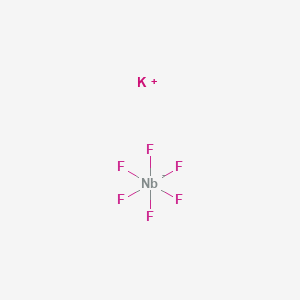

Structure

2D Structure

Propiedades

IUPAC Name |

potassium;hexafluoroniobium(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.K.Nb/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFPJJZQEOYRHO-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Nb-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6KNb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.9951 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16919-14-5 | |

| Record name | Niobate(1-), hexafluoro-, potassium (1:1), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16919-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium hexafluoroniobate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hexafluoroniobate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Techniques

Advanced Synthesis Techniques and Innovations

The pursuit of enhanced purity, reproducibility, and scalability in the production of potassium hexafluoroniobate has led to the exploration of advanced synthesis methodologies beyond traditional batch processes. These innovative techniques focus on precise control over reaction conditions and the utilization of tailored molecular precursors to achieve superior material properties.

Continuous Flow Reactor Designs for Enhanced Reproducibility

While the synthesis of this compound has traditionally been carried out in batch reactors, the principles of continuous flow chemistry offer a promising avenue for improving the consistency and quality of the final product. Although specific literature detailing the continuous flow synthesis of this compound is not yet prevalent, a conceptual design can be extrapolated from established flow syntheses of other inorganic fluorides.

A hypothetical continuous flow reactor for the synthesis of this compound would likely involve the precise pumping of reactant streams into a micro- or meso-scale reactor. One stream would consist of a solution of a niobium precursor, such as niobium pentachloride (NbCl₅) or niobium(V) ethoxide (Nb(OC₂H₅)₅), dissolved in a suitable organic solvent. A second stream would contain a potassium fluoride (B91410) (KF) source and hydrofluoric acid (HF) in a carefully controlled stoichiometry.

The key advantages of such a system would be:

Enhanced Mass and Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and uniform heating, minimizing thermal gradients and preventing the formation of localized hot spots that can lead to side reactions and impurities.

Precise Control of Reaction Parameters: Flow rate, residence time, temperature, and reactant ratios can be meticulously controlled, leading to a highly reproducible synthesis process and consistent product quality.

Improved Safety: The small reaction volumes inherent to flow reactors mitigate the risks associated with handling highly corrosive reagents like hydrofluoric acid.

The table below outlines a conceptual continuous flow process for the synthesis of this compound, highlighting the controllable parameters that would contribute to enhanced reproducibility.

Table 1: Conceptual Parameters for Continuous Flow Synthesis of this compound

| Parameter | Controllable Variable | Rationale for Enhanced Reproducibility |

| Reactant Feed | Precise pump control of individual reactant streams | Maintains exact stoichiometric ratios, preventing the formation of undesired byproducts. |

| Mixing | Static mixers or micro-structured reactor channels | Ensures homogeneous mixing of reactants, leading to uniform reaction kinetics. |

| Temperature | External heating/cooling of the reactor | Provides precise temperature control, influencing reaction rate and product crystallinity. |

| Residence Time | Adjustment of flow rate and reactor volume | Allows for optimization of the reaction time to maximize yield and purity. |

| Pressure | Back-pressure regulator | Enables reactions to be performed at elevated temperatures without solvent boiling. |

This theoretical framework suggests that the implementation of continuous flow reactor designs could significantly advance the synthesis of this compound, offering a scalable and highly reproducible alternative to conventional batch methods.

Utilization of Molecular Precursors in Advanced Syntheses

Conventional Precursors:

Niobium Pentoxide (Nb₂O₅): This is a common and relatively inexpensive precursor. However, its reaction with hydrofluoric acid can be slow and may require harsh conditions to achieve complete dissolution and reaction.

Niobium Pentachloride (NbCl₅): This precursor is more reactive than the oxide but is highly sensitive to moisture and can introduce chloride impurities into the final product if the reaction is not driven to completion.

Advanced Molecular Precursors:

Niobium(V) Ethoxide (Nb(OC₂H₅)₅): This metal-organic precursor offers several potential advantages. It is a liquid at room temperature and is soluble in various organic solvents, allowing for homogeneous reaction conditions at lower temperatures. The byproducts of its reaction (e.g., ethanol) are generally less corrosive and easier to remove than the byproducts from chloride-based routes. The use of such a precursor can lead to the formation of this compound with higher purity and a more controlled particle size. The synthesis using niobium(V) ethoxide can be represented by the following reaction:

Nb(OC₂H₅)₅ + 6 KF + 6 HF → K₂NbF₆ + 5 C₂H₅OH + 4 KF

The table below provides a comparative overview of these niobium precursors for the synthesis of this compound.

Table 2: Comparison of Niobium Precursors for this compound Synthesis

| Precursor | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |

| Niobium Pentoxide | Nb₂O₅ | Solid | Low cost, stable. | Low reactivity, requires harsh conditions. |

| Niobium Pentachloride | NbCl₅ | Solid | Higher reactivity than oxide. | Moisture sensitive, potential for chloride contamination. |

| Niobium(V) Ethoxide | Nb(OC₂H₅)₅ | Liquid | High reactivity, soluble in organic solvents, cleaner reaction. | Higher cost, moisture sensitive. |

The exploration of advanced molecular precursors like niobium(V) ethoxide represents a significant step towards more sophisticated and controlled synthetic routes for producing high-purity this compound for specialized applications.

Advanced Structural Elucidation and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that yields precise information on the three-dimensional structure of a crystalline solid, including unit cell dimensions, atomic coordinates, bond lengths, and bond angles. carleton.edu This section will detail the crystallographic parameters of an analogous compound, 1-ethyl-3-methylimidazolium (B1214524) hexafluoroniobate (EMImNbF₆), to provide insight into the structural features of the hexafluoroniobate anion ([NbF₆]⁻). kyoto-u.ac.jp

The crystal structure of 1-ethyl-3-methylimidazolium hexafluoroniobate (EMImNbF₆) has been determined through low-temperature single-crystal X-ray diffraction. kyoto-u.ac.jp The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at 90° angles. github.io The specific space group was identified as Pbca. kyoto-u.ac.jp This space group belongs to the orthorhombic crystal system and has the point group symmetry mmm. imet-db.ru The unit cell contains a pair of EMIm⁺ cations and [NbF₆]⁻ anions in the asymmetric unit. kyoto-u.ac.jp

Table 1: Crystallographic Data for 1-ethyl-3-methylimidazolium hexafluoroniobate (EMImNbF₆) at 200 K

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.075(8) |

| b (Å) | 11.661(7) |

| c (Å) | 13.886(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2280(2) |

Data sourced from a study on frozen room temperature ionic liquids. kyoto-u.ac.jp

Within the crystal structure of EMImNbF₆, the [NbF₆]⁻ anion exhibits a nearly perfect octahedral geometry. kyoto-u.ac.jp The niobium atom is located at the center, surrounded by six crystallographically independent fluorine atoms. The Nb-F bond lengths are nearly identical, ranging from 1.872 Å to 1.897 Å. kyoto-u.ac.jp The F-Nb-F bond angles for adjacent (cis) fluorine atoms show minimal deviation from the ideal 90° of a perfect octahedron, with angular distortions of less than 3°. kyoto-u.ac.jp This high degree of symmetry is characteristic of the [MF₆]ⁿ⁻ anions where the central metal is in a d⁰ electronic configuration, as is the case for Nb(V).

Table 2: Selected Geometric Parameters for the [NbF₆]⁻ Anion in EMImNbF₆

| Parameter | Value Range |

|---|---|

| Nb-F Bond Length (Å) | 1.872 - 1.897 |

| cis-F-Nb-F Bond Angle (°) | ~90 (distortions < 3°) |

Data sourced from a study on frozen room temperature ionic liquids. kyoto-u.ac.jp

In ionic compounds, the arrangement of cations and anions in the crystal lattice is governed by electrostatic forces and steric effects. In the structure of EMImNbF₆, the lattice is interpreted as consisting of repeating two-dimensional layers. kyoto-u.ac.jp The packing is dominated by hydrogen bonds and molecular-like interactions between the cations, which in turn influences the anion arrangement. kyoto-u.ac.jp The hexafluoroniobate anions are located in a zigzag arrangement. kyoto-u.ac.jp For simple inorganic salts like KNbF₆, one would expect a more classic ionic packing arrangement, likely a layered structure where cationic and anionic layers alternate, driven by the electrostatic attraction between the K⁺ cations and the [NbF₆]⁻ anions. researchgate.netnih.gov The specific coordination environment of the potassium cation would be determined by the number of surrounding fluorine atoms from the [NbF₆]⁻ octahedra.

While traditional hydrogen bonds (e.g., O-H···O) are absent in anhydrous KNbF₆, weaker intermolecular interactions are always present. In the analogue EMImNbF₆, the organic cation allows for the formation of C-H···F hydrogen bonds. kyoto-u.ac.jp These interactions play a significant role in the crystal packing. The shortest H···F distance observed is 2.40 Å, indicating a relatively strong hydrogen bond. kyoto-u.ac.jp Such interactions are weaker than covalent bonds but are crucial in dictating the orientation of ions in the solid state. kyoto-u.ac.jpgithub.io In the case of KNbF₆, the dominant interactions are the purely ionic K⁺···F⁻ electrostatic forces.

Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Structure

Powder X-ray diffraction (PXRD) is a fundamental technique used for the identification of crystalline phases and the analysis of bulk sample purity. nist.gov The method involves irradiating a finely powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. scribd.com The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline material. imet-db.ru

For a synthesized sample of potassium hexafluoroniobate, PXRD would be used to confirm that the desired KNbF₆ phase has been formed and that no significant crystalline impurities, such as K₂NbF₇ or unreacted starting materials, are present. researchgate.netsfu.ca This is achieved by comparing the experimental diffractogram with a standard reference pattern from a comprehensive database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). scribd.comicdd.comresearchgate.net The positions and relative intensities of the diffraction peaks in the experimental pattern must match those of the reference pattern for KNbF₆ for the sample to be considered phase-pure. imet-db.ru

Comparative Crystallography with Analogous Hexafluorometallates

The crystal structures of hexafluorometallate salts (AMF₆) are diverse and depend significantly on the relative sizes of the cation (A⁺) and the hexafluorometallate anion ([MF₆]⁻). Comparing the structure of a hexafluoroniobate with other hexafluorometallates provides insight into these structural trends.

The structure of EMImNbF₆, with its large organic cation, is orthorhombic. kyoto-u.ac.jp This contrasts with many simpler alkali metal hexafluorometallates. For instance, the room-temperature form of potassium hexafluoroantimonate (KSbF₆) is tetragonal. researchgate.net The trend toward different crystal systems and packing arrangements is often influenced by the size of the alkali cation. maynoothuniversity.ie In a series of fluorogermanophosphates, for example, compounds with smaller alkali ions (Na⁺, K⁺, Rb⁺) adopted monoclinic space groups, while the compound with the larger Cs⁺ cation was found to be tetragonal. maynoothuniversity.ie

Furthermore, the nature of the cation-anion interaction changes with cation size. In alkali metal complexes, the trend towards more pronounced π-bonding interactions with anions increases when descending the group from lithium to potassium. While this is more relevant for organometallic complexes, the underlying principle of how cation size and polarizability affect packing holds for inorganic salts as well. The structure of EMImNbF₆ is part of a series where it and its tantalum analogue (EMImTaF₆) are isostructural and adopt a "Type-B(MF₆)" crystal lattice, which differs from the "Type-A(MF₆)" structure found for EMImPF₆, EMImAsF₆, and EMImSbF₆. kyoto-u.ac.jp This highlights that even with the same cation, the nature of the central metal in the [MF₆]⁻ anion can influence the preferred crystal packing.

Isostructural Relationships with Tantalum Analogs

This compound is known to be isostructural with its tantalum analog, potassium hexafluorotantalate (K[TaF₆]). electronicsandbooks.comresearchgate.net This means that both compounds crystallize in the same space group and have similar unit cell dimensions and atomic arrangements. The [NbF₆]⁻ and [TaF₆]⁻ anions are both octahedral, and the potassium cation occupies a similar position within the crystal lattice of both compounds. researchgate.net This isostructural relationship is a common feature among many niobium and tantalum halides, reflecting the similar ionic radii and chemical properties of niobium and tantalum in the +5 oxidation state.

Low-temperature nuclear magnetic resonance (NMR) relaxation studies have detected phase transitions in both K[NbF₆] and K[TaF₆]. researchgate.net The isostructural nature of these compounds allows for comparative studies of their physical properties, such as ionic mobility and phase transition behavior. researchgate.net For instance, studies on compounds with the general formula (C₂H₅N₄)MF₆, where M is Nb or Ta, show that these too are isostructural, crystallizing in the monoclinic system. researchgate.net

Table 1: Comparison of Isostructural Niobium and Tantalum Compounds

| Compound | Formula | Crystal System | Key Structural Feature |

|---|---|---|---|

| This compound | K[NbF₆] | Orthorhombic | Isostructural with its tantalum analog. |

| Potassium Hexafluorotantalate | K[TaF₆] | Orthorhombic | Isostructural with its niobium analog. electronicsandbooks.comresearchgate.net |

| 4-Amino-1,2,4-triazolium Hexafluoridoniobate(V) | (C₂H₅N₄)NbF₆ | Monoclinic | Isostructural with its tantalum analog. researchgate.net |

Influence of Cationic Counterparts on Crystal Symmetry

The crystal symmetry of hexafluoroniobate salts is significantly influenced by the nature of the cationic counterpart. While this compound exhibits a particular crystal structure, replacing the potassium ion with other cations can lead to different crystal packing and symmetry. For example, the substitution of K⁺ with the larger 1-ethyl-3-methylimidazolium (EMIm)⁺ cation in EMIm[NbF₆] results in a different crystal structure compared to K[NbF₆]. researchgate.net

Structural Comparisons with Crown Ether Complexes

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. wikipedia.org The complexation of this compound with crown ethers introduces a new level of structural complexity. When K[NbF₆] is complexed with a crown ether like 18-crown-6, the potassium ion is encapsulated within the cavity of the crown ether ring. wikipedia.orgresearchgate.net This interaction is primarily electrostatic, with the oxygen atoms of the ether coordinating to the potassium ion. wikipedia.org

The resulting structure is a host-guest complex where the [K(crown ether)]⁺ unit acts as the cation and [NbF₆]⁻ as the anion. X-ray diffraction studies of such complexes reveal that the encapsulated cation is further linked to the hexafluoroniobate anion through weak C-H···F interactions. researchgate.netscience.gov The conformation of the crown ether itself can be significantly altered upon complexation. For instance, in dioxonium (B1252973) hexafluoroniobate complexes with tetrabenzo-30-crown-10, the crown ether adopts an unusual two-level, pocket-like conformation to fully encapsulate the cationic species. researchgate.net The stoichiometry of these complexes can also vary depending on the relative sizes of the cation and the crown ether cavity. researchgate.net

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Potassium hexafluorotantalate |

| 1-ethyl-3-methylimidazolium hexafluoroniobate |

| 1-ethyl-3-methylimidazolium hexafluorotantalate |

| 18-crown-6 |

| Dioxonium hexafluoroniobate |

| Tetrabenzo-30-crown-10 |

| 4-Amino-1,2,4-triazolium hexafluoridoniobate(V) |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local environment of specific nuclei within a molecule. For potassium hexafluoroniobate, both ¹⁹F and solid-state NMR techniques offer deep insights into its structure.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly well-suited for studying fluorinated compounds like this compound due to the favorable properties of the ¹⁹F nucleus. nih.gov With a natural abundance of 100% and high NMR sensitivity (83% of that of ¹H), ¹⁹F NMR provides a clear window into the fluorine environments within the molecule. nih.gov The chemical shift of ¹⁹F is extremely sensitive to its local electronic environment, leading to a wide range of chemical shifts that can readily distinguish between different fluorine sites. nih.gov

In the context of this compound, ¹⁹F NMR can be used to:

Confirm the presence and coordination of fluorine atoms around the central niobium atom.

Assess the purity of the compound.

Study ligand exchange processes and dynamic conformational properties in solution. nih.gov

For example, in a related compound, potassium heptafluoroniobate (K₂NbF₇), solid-state ¹⁹F MAS NMR spectra show slightly distorted ten-peak multiplets. researchgate.net These arise from J-coupling and residual dipolar coupling between the ¹⁹F and ⁹³Nb nuclei. researchgate.net Simulations of these spectra yielded a ¹J(⁹³Nb,¹⁹F) coupling constant of 204(2) Hz and an isotropic chemical shift δiso(¹⁹F) of 76.28(2) ppm. researchgate.net Such data is crucial for understanding the bonding and geometry of the fluoroniobate anion.

The quantitative capabilities of ¹⁹F NMR also allow for the accurate determination of the concentration of fluorinated species in various samples. semanticscholar.org By using an internal standard, such as potassium fluoride (B91410), a linear relationship can be established between the integral of the ¹⁹F NMR signal and the concentration of the analyte. semanticscholar.org

Table 1: Illustrative ¹⁹F NMR Parameters for a Related Fluoroniobate Compound

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Isotropic Chemical Shift (δiso) | 76.28(2) ppm | K₂NbF₇ | researchgate.net |

| J-Coupling (¹J(⁹³Nb,¹⁹F)) | 204(2) Hz | K₂NbF₇ | researchgate.net |

Solid-state NMR (ssNMR) is indispensable for characterizing the structure of crystalline materials like this compound. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions, which are rich in structural information. mdpi.com For potassium-containing salts, high-field ³⁹K ssNMR can be employed to probe the local environment of the potassium ions. nih.gov The chemical shift range for K⁺ ions in diamagnetic salts can exceed 100 ppm, allowing for the resolution of inequivalent potassium sites within a crystal lattice. nih.gov

In the study of potassium heptafluoroniobate (K₂NbF₇), a combination of ⁹³Nb and ¹⁹F ssNMR provided a detailed characterization of various NMR interactions. researchgate.net Simulations of ⁹³Nb Magic Angle Spinning (MAS) NMR spectra yielded the nuclear quadrupole coupling constant (CQ), the asymmetry parameter (η), and the isotropic chemical shift (δiso). researchgate.net These parameters are highly sensitive to the local symmetry and electronic structure around the niobium nucleus. Variable-temperature ¹⁹F MAS NMR experiments on K₂NbF₇ revealed the onset of intramolecular fluorine motion above -100 °C. researchgate.net

Table 2: Solid-State NMR Parameters for Potassium Heptafluoroniobate (K₂NbF₇) at Room Temperature

| Nucleus | Parameter | Value | Reference |

|---|---|---|---|

| ⁹³Nb | Quadrupole Coupling Constant (CQ) | 38.5(2) MHz | researchgate.net |

| ⁹³Nb | Asymmetry Parameter (η) | 0.35(2) | researchgate.net |

| ⁹³Nb | Isotropic Chemical Shift (δiso) | -1600(5) ppm | researchgate.net |

| ¹⁹F | Isotropic Chemical Shift (δiso) | 76.28(2) ppm | researchgate.net |

| ¹⁹F, ⁹³Nb | J-Coupling (¹J(⁹³Nb,¹⁹F)) | 204(2) Hz | researchgate.net |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule or crystal. renishaw.com It is based on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational frequencies of the sample. renishaw.com This technique can be used to identify this compound through its unique "spectral fingerprint". renishaw.com

The Raman spectrum of a molecule is sensitive to changes in its chemical structure and bonding. renishaw.com For this compound, the spectrum would be dominated by vibrations of the [NbF₆]⁻ anion. These include the symmetric Nb-F stretching mode, which is typically strong in the Raman spectrum, as well as bending and deformation modes. The analysis of these vibrational modes can provide insights into the symmetry of the hexafluoroniobate ion and the nature of the Nb-F bond.

In studies of similar potassium-containing compounds, Raman spectroscopy has been effectively used to identify characteristic vibrational bands. researchgate.netmdpi.com For instance, in aqueous solutions of potassium phosphate (B84403), a strong Raman peak is observed in the 900–1080 cm⁻¹ region, corresponding to the phosphate ion. mdpi.com Similarly, characteristic peaks for the [NbF₆]⁻ ion would be expected in the Raman spectrum of this compound.

Table 3: Typical Vibrational Modes Probed by Raman Spectroscopy

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Stretching | Change in the length of a bond | 400 - 4000 |

| Bending | Change in the angle between two bonds | < 1500 |

| Lattice Vibrations | Vibrations of the entire crystal lattice | < 100 |

Infrared (IR) Spectroscopy for Molecular Vibrations

Infrared (IR) spectroscopy is a complementary technique to Raman spectroscopy for studying molecular vibrations. nih.gov It measures the absorption of infrared radiation by a molecule at frequencies that correspond to its vibrational modes. nih.gov For a vibration to be IR active, it must result in a change in the molecule's dipole moment.

IR spectroscopy can be used to identify the functional groups present in a molecule and to obtain structural information. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the Nb-F bonds in the [NbF₆]⁻ anion. The Attenuated Total Reflectance (ATR) method, a type of IR spectroscopy, has been noted as a technique to determine the mass percentage of this compound in certain applications. google.com

Studies on related niobate compounds, such as sodium potassium niobate (NKN), have utilized Fourier Transform Infrared (FTIR) spectroscopy to characterize the material at different stages of its synthesis. researchgate.net The spectra reveal information about the Nb-O bonds and the presence of other species like water and carbonates. researchgate.net Similarly, for this compound, IR spectroscopy can confirm the structure of the [NbF₆]⁻ anion and assess the presence of impurities. The analysis of IR spectra of various phosphate compounds has shown how the positions and shapes of the bands are influenced by the cations present in the crystal structure. nih.gov

Table 4: General Regions for Characteristic IR Absorptions

| Wavenumber Range (cm⁻¹) | Type of Vibration |

|---|---|

| 4000 - 2500 | O-H, N-H, C-H stretching |

| 2500 - 2000 | C≡C, C≡N stretching |

| 2000 - 1500 | C=O, C=N, C=C stretching |

| 1500 - 400 | Fingerprint region (bending vibrations, etc.) |

Advanced Spectroscopic Methods for Probing Molecular Dynamics and Rare Events

Beyond standard NMR, Raman, and IR spectroscopy, advanced methods are employed to investigate complex molecular phenomena such as dynamics and rare events. riken.jpresearchgate.net These techniques provide a deeper understanding of the behavior of molecules in condensed phases. riken.jp

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption and two-dimensional infrared (2D-IR) spectroscopy can track molecular dynamics on the timescale of chemical reactions. riken.jp These methods are essential for understanding processes like energy transfer, charge transfer, and structural rearrangements within molecules like this compound. riken.jp

Computational Spectroscopy: The interpretation of experimental spectra is often aided by computational methods. uzh.ch First-principles molecular dynamics (FPMD) simulations can generate theoretical vibrational spectra (IR and Raman) by explicitly modeling the motion of atoms at finite temperatures. uzh.ch This approach is particularly valuable for complex systems and can help in assigning spectral features to specific molecular motions. uzh.ch Molecular dynamics simulations can also be used to model the trajectories of atoms, which can then be used to predict and interpret spectra from techniques like Extended X-ray Absorption Fine Structure (EXAFS). bnl.gov

Specialized NMR Techniques: Advanced solid-state NMR experiments, such as those involving cross-polarization and multidimensional correlation, can reveal through-space and through-bond connectivities between different nuclei in the solid state. mdpi.com These methods are crucial for determining the three-dimensional structure of complex materials where diffraction methods may not be applicable. mdpi.com

These advanced spectroscopic and computational approaches, while complex, offer unparalleled insights into the structure-dynamics-function relationships of chemical compounds like this compound. uea.ac.uk

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a leading computational quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. q-chem.comimperial.ac.uk This approach is foundational for predicting a wide array of material properties.

DFT calculations are instrumental in determining the ground-state properties of crystalline materials like potassium hexafluoroniobate. By minimizing the total energy of the system, DFT can accurately predict key structural parameters. For a given crystal, these parameters include the lattice constants, bond lengths, and bond angles that define its unit cell. For instance, in related fluorine-containing compounds, DFT has been used to calculate optimized geometries and compare them with experimental data. scialert.net For KNbF₆, calculations would typically involve relaxing the atomic positions and unit cell dimensions to find the lowest energy configuration, thus predicting its stable crystal structure, which is known to have tetragonal and cubic polymorphs. iaea.org

Beyond the atomic structure, DFT provides a detailed picture of the electronic properties. The electronic band structure and the Density of States (DOS) are primary outputs. The band structure reveals whether a material is a metal, semiconductor, or insulator by showing the energy levels that electrons are allowed to occupy. The DOS indicates the number of available electronic states at each energy level. aps.org For example, in studies of transition metal mononitrides, DFT calculations using different approximations like the Local-Density Approximation (LDA) and Generalized Gradient Approximation (GGA) have been used to determine their metallic or semiconducting nature. aps.org Similar analyses for this compound would clarify the roles of potassium, niobium, and fluorine atoms in the electronic makeup of the compound, identifying the contributions of their respective orbitals to the valence and conduction bands. nih.govrsc.org

Table 1: Representative Structural and Electronic Properties Calculable via DFT (Note: This table is illustrative of DFT capabilities and does not represent actual calculated values for KNbF₆ due to a lack of specific literature.)

| Property | Description | Typical DFT Functional Used |

| Lattice Constants | The dimensions of the unit cell (a, b, c, α, β, γ). | PBE, B3LYP |

| Bond Lengths | The equilibrium distances between atoms (e.g., Nb-F, K-F). | PBE, B3LYP |

| Bulk Modulus | A measure of the material's resistance to compression. | GGA, LDA |

| Band Gap | The energy difference between the valence and conduction bands. | B3LYP, HSE06 |

| Density of States (DOS) | The distribution of electronic states as a function of energy. | PBE, GGA |

Materials can undergo phase transitions to different crystal structures or even to a disordered amorphous state under varying conditions of pressure and temperature. DFT calculations are crucial for simulating these transformations. By calculating the total energy and enthalpy of different structural phases as a function of pressure, scientists can predict the transition pressures at which one phase becomes more stable than another. dokumen.pub

For example, DFT studies on alkali metal fluoroargentates (M₂AgF₄) have predicted pressure-induced structural phase transitions. researchgate.net Similarly, investigations into dense potassium have used DFT data to train machine-learned potentials that can simulate complex transitions, including those involving intermediate amorphous states. aps.org An amorphization process, or the loss of long-range crystalline order, can be identified in simulations by the disappearance of sharp diffraction peaks and the broadening of the radial distribution function. aps.org Such simulations for KNbF₆ would involve comparing the stability of its known tetragonal and cubic phases and exploring the potential for amorphization under high pressure.

The accuracy of DFT calculations depends heavily on the chosen exchange-correlation (XC) functional, which approximates the complex many-body effects of electron exchange and correlation. wikipedia.orgq-chem.com There is a hierarchy of approximations available:

Local-Density Approximation (LDA): The simplest approximation, treating the system as a uniform electron gas. It is often a starting point but can be less accurate for systems with rapidly varying electron densities. aps.org

Generalized Gradient Approximation (GGA): Improves upon LDA by incorporating the gradient of the electron density, making it more sensitive to local variations. Functionals like PBE and BLYP fall into this category. yale.edunih.gov

Hybrid Functionals: These mix a portion of exact exchange from Hartree-Fock theory with a GGA functional (e.g., B3LYP, HSE06). They often provide more accurate predictions for electronic properties like band gaps. scialert.net

The choice of functional is critical and is often guided by comparing results with experimental data. For a compound like this compound, a systematic study using various XC functionals would be necessary to determine the most appropriate model for accurately describing its properties. bonvinlab.org

Molecular Dynamics Simulations for System Behavior

While DFT is excellent for ground-state properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. wikipedia.org MD simulations model the physical movements of atoms and molecules by numerically solving Newton's equations of motion. bonvinlab.org The forces between atoms are typically calculated using a "force field," which is a set of empirical potential energy functions.

For an ionic compound like KNbF₆, MD simulations can be used to investigate a range of dynamic behaviors:

Thermal Motion and Stability: Simulating the vibrations of atoms at different temperatures to understand the thermal stability of the crystal lattice. stackexchange.com

Ion Transport in Solution: Modeling the behavior of K⁺ and [NbF₆]⁻ ions in an aqueous environment to study hydration shells and diffusion coefficients, which are crucial for understanding its properties in solution. researchgate.nete3s-conferences.org

Melting and Phase Transitions: By gradually increasing the temperature in a simulation, one can observe the melting process and study the liquid state structure. Simulations can also track structural changes between different solid phases as a function of temperature. fau.de

MD simulations provide a moving picture of the system, offering insights into dynamic processes that are inaccessible to static calculations. wikipedia.org

Ab Initio Calculations for Fundamental Behavior

Ab initio (Latin for "from the beginning") calculations are methods that rely on basic principles of quantum mechanics without the use of experimental data or empirical parameters. yale.edu DFT itself is a primary example of an ab initio method. aps.org These first-principles calculations are essential for understanding the fundamental behavior of materials.

For this compound, ab initio calculations can be employed to:

Determine Phonon Dispersions: Phonons are quantized modes of vibration in a crystal lattice. Calculating the full phonon dispersion spectrum can confirm the dynamic stability of a predicted crystal structure (an unstable structure would show imaginary frequencies) and is essential for understanding thermal properties. aps.org

Calculate Thermodynamic Properties: By combining electronic energy calculations with phonon calculations, it is possible to compute thermodynamic quantities like free energy, which are necessary to construct phase diagrams showing the stable phases of a material at different temperatures and pressures. core.ac.uk

Investigate Electron-Phonon Coupling: This interaction is responsible for conventional superconductivity. Ab initio methods can quantify the strength of this coupling, as demonstrated in studies of potassium under high pressure. aps.org

These calculations provide a rigorous, fundamental understanding of the material's properties, derived directly from quantum theory.

Computational Analysis of Potential Energy Surfaces and Reaction Paths

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its atomic coordinates. wikipedia.orgyoutube.com It is a central concept in computational chemistry for understanding chemical reactivity and conformational changes.

The PES is typically mapped out by performing a series of energy calculations (often using DFT) for different atomic arrangements. Key features of a PES include:

Minima: These correspond to stable or metastable structures (reactants, products, intermediates).

Saddle Points: These represent transition states—the highest energy point along the lowest energy path between two minima. youtube.com

For this compound, a PES analysis could be used to investigate:

Conformational Flexibility of the [NbF₆]⁻ Anion: Analyzing the energy landscape associated with distortions or rotations of the hexafluoroniobate octahedron.

Ion Diffusion Mechanisms: Mapping the energy barriers for the movement of K⁺ ions or [NbF₆]⁻ anions through the crystal lattice, which is fundamental to understanding ionic conductivity.

Reaction Pathways: If KNbF₆ were involved in a chemical reaction, the PES would reveal the most likely pathway, the transition states involved, and the activation energy required for the reaction to occur. nih.gov

By exploring the PES, researchers can gain a detailed understanding of the energy landscape that governs the structure and reactivity of the compound.

Chemical Reactivity and Reaction Mechanisms

Oxidation and Reduction Reactions Involving Niobium Oxidation States

The most prominent feature of potassium hexafluoroniobate's reactivity is the ability of the niobium(V) center to undergo reduction to lower oxidation states. In molten chloride-fluoride salts, the reduction of the hexafluoroniobate anion, [NbF₆]⁻, is a key process in the electrochemical production of niobium metal. Studies have shown that the reduction of Nb(V) is not a single-step process but occurs in sequential stages.

The electrochemical reduction process in a molten salt medium typically involves the following steps:

Reduction of Nb(V) to Nb(IV): The initial step is the acceptance of one electron to reduce the niobium center from the +5 to the +4 oxidation state. [NbF₆]⁻ + e⁻ → [NbF₆]²⁻

Further Reduction to Metallic Niobium: The Nb(IV) species is then further reduced to metallic niobium. This can be a multi-electron step. [NbF₆]²⁻ + 4e⁻ → Nb + 6F⁻

In some molten salt systems, an intermediate Nb(III) state has also been proposed. The exact reduction pathway can be influenced by the composition and temperature of the molten salt. For instance, in some chloride-fluoride melts, metallic niobium can react with Nb(V) to form Nb(IV), indicating that the lower oxidation state is stable under those conditions.

The presence of oxide ions in the molten salt can lead to the formation of niobium oxofluoride complexes, which also undergo reduction, sometimes at different potentials than the pure fluoride (B91410) complexes.

Ligand Substitution Reactions of Fluoride Anions

The fluoride anions in the [NbF₆]⁻ complex can be substituted by other ligands, particularly in solution or in the presence of strong Lewis acids or bases. One of the fundamental equilibria involving this compound is its relationship with the heptafluoroniobate species, [NbF₇]²⁻. In solution, spectroscopic measurements indicate that the heptafluoride species can convert to the hexafluoride complex, suggesting a dynamic equilibrium.

K₂NbF₇ ⇌ KNbF₆ + KF

This equilibrium is an example of a dissociative ligand substitution, where a fluoride ion dissociates from the hepta-coordinated species.

Hydrolysis is another significant ligand substitution reaction. In the presence of water, the fluoride ligands can be progressively replaced by hydroxide (B78521) (OH⁻) or oxide (O²⁻) ions, leading to the formation of niobium oxyfluorides and ultimately niobium pentoxide (Nb₂O₅). The initial step of hydrolysis can be represented as:

[NbF₆]⁻ + H₂O ⇌ [NbF₅(OH)]⁻ + HF

Further hydrolysis can lead to the formation of various oxofluoro- and hydroxofluoro-niobium species. The extent of hydrolysis is highly dependent on the pH and temperature of the solution.

Complex Formation with Other Metal Ions

In molten salt environments, the hexafluoroniobate anion can interact with other metal ions present in the melt. The formation of heteronuclear complexes has been observed in some systems, although these are often transient species.

A more common reaction is the formation of mixed-ligand complexes in the presence of other anions, such as oxide ions. If oxide donors are introduced into a fluoride melt containing [NbF₆]⁻, oxofluoroniobate complexes are formed. The reaction can be generalized as:

[NbF₆]⁻ + xO²⁻ ⇌ [NbOFₓF₆-₂ₓ]¹⁻²ˣ⁻ + xF⁻

The specific oxofluoride species formed depends on the concentration of the oxide donor. These complex formation reactions are important as they can alter the electrochemical properties of the niobium species in the melt, affecting the efficiency of niobium electrodeposition.

Kinetic Studies of Chemical Transformations

The study of the kinetics of reactions involving this compound is essential for understanding the mechanisms of these transformations and for optimizing industrial processes.

The rates of chemical reactions involving this compound can be described by rate laws that express the reaction rate as a function of the concentrations of the reactants. For instance, the rate of hydrolysis may be expressed by a rate law of the form:

Rate = k[NbF₆⁻]ᵃ[H₂O]ᵇ

where 'k' is the rate constant, and 'a' and 'b' are the reaction orders with respect to the hexafluoroniobate ion and water, respectively. The determination of these orders is crucial for elucidating the reaction mechanism. For example, in the hydrolysis of similar metal fluorides, the reaction has been found to be second order with respect to water, suggesting the involvement of two water molecules in the rate-determining step.

For a diffusion-controlled process, the rate is dependent on factors that affect diffusion, such as temperature and the viscosity of the medium. For a charge-transfer controlled process, the rate is primarily influenced by the electrode potential.

The table below summarizes the likely rate-determining steps for different reaction types involving this compound.

| Reaction Type | Possible Rate-Determining Step | Influencing Factors |

| Electrochemical Reduction | Diffusion of [NbF₆]⁻ to the cathode | Temperature, Viscosity, Concentration Gradient |

| Electron transfer at the cathode | Electrode Potential, Electrode Material | |

| Ligand Substitution (Hydrolysis) | Dissociation of a fluoride ligand | Temperature, Solvent Polarity |

| Nucleophilic attack by water | pH, Concentration of Water | |

| Complex Formation | Coordination of the incoming ligand | Steric Hindrance, Ligand Concentration |

A variety of experimental techniques are employed to monitor the rates of reactions involving this compound and to elucidate their mechanisms.

Electrochemical Methods: Techniques such as cyclic voltammetry, chronoamperometry, and square wave voltammetry are powerful tools for studying the kinetics of oxidation and reduction reactions in molten salts. These methods can be used to determine diffusion coefficients, electron transfer rate constants, and to identify reaction intermediates.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for studying ligand substitution reactions. By monitoring the changes in the chemical shifts and line widths of the fluorine signals, it is possible to determine the rates of fluoride exchange and to identify different fluorine-containing species in solution.

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can be used to identify the various niobium-fluoride and niobium-oxide species present in a sample, providing insights into the progress of hydrolysis and complex formation reactions.

The following table provides an overview of the experimental techniques and their applications in studying the reactivity of this compound.

| Experimental Technique | Application | Information Obtained |

| Cyclic Voltammetry | Study of redox reactions | Reduction/oxidation potentials, reversibility of reactions, diffusion coefficients |

| Chronoamperometry | Investigation of nucleation and diffusion | Nucleation mechanism, diffusion coefficients |

| ¹⁹F NMR Spectroscopy | Monitoring ligand exchange | Rates of fluoride exchange, identification of different fluoro-complexes |

| Raman/IR Spectroscopy | Identification of molecular species | Presence of Nb-F and Nb=O bonds, characterization of reaction products |

| Calorimetry | Measurement of reaction heat | Overall reaction enthalpy, can be correlated with reaction rate |

Reaction Pathway Elucidation and Intermediate Identification

The elucidation of reaction pathways for this compound (K₂NbF₇) and the identification of its reaction intermediates are areas of significant interest in inorganic chemistry, particularly concerning its stability and reactivity in various environments. While comprehensive studies detailing all reaction mechanisms of this compound are not extensively documented, research on related niobium compounds and analogous hexafluorometallate systems provides valuable insights into its potential chemical transformations.

One of the key reaction pathways for this compound is its behavior upon heating, particularly in the presence of moisture, a process known as pyrohydrolysis. Studies on the thermal stability of the closely related potassium heptafluoroniobate (K₂NbF₇) have shown that it is susceptible to hydrolysis at elevated temperatures. This process is critical as it can lead to the formation of oxide and oxyfluoride species, which can impact the purity of niobium metal produced through electrolytic processes. A significant intermediate and product in the pyrohydrolysis of potassium heptafluoroniobate is potassium niobate (KNbO₃). The formation of KNbO₃ is a critical step that can subsequently lead to the release of free oxygen upon its thermal decomposition. This release of oxygen contributes to the corrosive nature of the molten salt in industrial applications and can lead to the oxidation of the final niobium metal product. iaea.org

The general pathway for the hydrolysis of the hexafluoroniobate anion ([NbF₆]⁻) in aqueous solutions can be inferred from the behavior of other hexafluorometallate anions, such as hexafluorophosphate (B91526) ([PF₆]⁻). The hydrolysis of these species is often initiated by the protonation of a fluoride ligand, which is followed by the elimination of hydrogen fluoride (HF) and subsequent reaction with water. researchgate.net This suggests a stepwise substitution of fluoride ligands by hydroxyl groups, leading to the formation of various niobium oxyfluoride intermediates.

In acidic solutions, niobium(V) fluoride species undergo complex equilibria. Niobium pentafluoride (NbF₅) reacts with hydrofluoric acid to form the heptafluoroniobate anion ([NbF₇]²⁻). wikipedia.org The hexafluoroniobate anion itself can be part of a complex series of equilibria in aqueous and acidic media, involving various oxyfluoride species. dtic.mil

The identification of specific intermediates in the reactions of this compound often requires advanced analytical techniques. While detailed studies on this specific compound are scarce, the intermediates in the hydrolysis of similar compounds have been characterized. For instance, in the hydrolysis of hexafluorophosphate, species such as monofluorophosphate (HPO₃F⁻) and difluorophosphate (PO₂F₂⁻) have been identified. researchgate.net By analogy, it is plausible that the hydrolysis of hexafluoroniobate proceeds through similar oxyfluoride intermediates, such as [NbOF₅]²⁻ and [NbO₂F₄]³⁻.

Table 1: Potential Intermediates in the Hydrolysis of Hexafluoroniobate

| Potential Intermediate Species | General Formula | Notes |

| Niobium Oxyfluoride Anions | [NbOF₅]²⁻, [NbO₂F₄]³⁻ | Formed through the stepwise replacement of fluoride ligands by oxide or hydroxide groups in aqueous environments. |

| Potassium Niobate | KNbO₃ | Identified as a product in the pyrohydrolysis of potassium heptafluoroniobate, suggesting its role as a stable intermediate/product in high-temperature reactions of this compound in the presence of oxygen/water. iaea.org |

| Hydrogen Fluoride | HF | A common byproduct of the hydrolysis of fluoro-complexes in acidic or moist conditions. researchgate.net |

Mechanistic Role of the Hexafluoroniobate Anion and Fluoride Ligands

The hexafluoroniobate anion ([NbF₆]⁻) and its constituent fluoride ligands play a central role in the reactivity and mechanistic pathways of this compound. The nature of the niobium-fluorine bond and the coordination environment of the niobium center dictate the compound's chemical behavior.

The hexafluoroniobate anion is a complex ion where the niobium(V) center is octahedrally coordinated by six fluoride ligands. The high electronegativity of fluorine results in strong, polar covalent bonds with niobium. This inherent stability influences the conditions required for its reactions. However, these fluoride ligands are also key to its reactivity, as they can be substituted by other ligands, particularly in protic solvents or in the presence of strong Lewis acids or bases. nih.gov

The fluoride ligands can act as leaving groups in substitution reactions. The mechanism of these substitution reactions in niobium(V) complexes can be associative, where an incoming ligand first coordinates to the metal center before the departure of the fluoride ligand. mdpi.com The high coordination number of niobium(V) can facilitate such associative pathways.

Furthermore, fluoride ligands can participate in bridging interactions, leading to the formation of polynuclear complexes. While less common for the hexafluoroniobate anion itself, the tendency of fluoride to act as a bridging ligand is well-established in the chemistry of other metal fluorides. nih.gov This property can be relevant in concentrated solutions or in the solid state, influencing the material's structure and reactivity.

The mechanistic role of the anion is also evident in its function as a fluoride ion donor. In certain reactions, the [NbF₆]⁻ anion can release fluoride ions, which can then act as catalysts or reactants in subsequent steps. For instance, fluoride ions are known to catalyze various organic reactions.

In the context of materials synthesis, the hexafluoroniobate anion acts as a precursor to niobium-containing materials. The controlled hydrolysis or thermal decomposition of this compound allows for the synthesis of niobium oxides and other derivatives. The reaction mechanism in these transformations is governed by the stepwise removal and substitution of the fluoride ligands.

Table 2: Mechanistic Functions of the Hexafluoroniobate Anion and Fluoride Ligands

| Component | Mechanistic Role | Description |

| Hexafluoroniobate Anion ([NbF₆]⁻) | Precursor to Niobium Compounds | Acts as a source of niobium for the synthesis of oxides, other halides, and metallic niobium. |

| Fluoride Ion Donor | Can release F⁻ ions, which may participate in or catalyze subsequent reactions. | |

| Fluoride Ligands (F⁻) | Leaving Groups | Can be substituted by other ligands (e.g., OH⁻, O²⁻) in nucleophilic substitution reactions, initiating hydrolysis or other transformations. mdpi.com |

| Bridging Ligands | Potential to form bridges between niobium centers, leading to oligomeric or polymeric structures. nih.gov | |

| Modulators of Reactivity | The strong Nb-F bond imparts a degree of kinetic stability, while their ability to be protonated facilitates reactions in acidic media. researchgate.net |

Solid State Phenomena and Phase Transitions

Pressure-Induced Phase Transitions

Specific experimental or theoretical studies on the pressure-induced phase transitions of Potassium hexafluoroniobate could not be located. The behavior of analogous compounds, such as potassium hexafluorophosphate (B91526) (KPF6), suggests that materials with the ABF6 structure can undergo complex phase transitions under pressure, often involving cooperative rotations of the octahedral anions. However, without direct studies on KNbF6, any description of its high-pressure behavior would be speculative.

Discrepancies between Theoretical Predictions and Experimental Observations

There is no available literature containing theoretical predictions or experimental observations of pressure-induced phase transitions for this compound, and therefore no discrepancies can be reported.

Amorphization and Structural Changes under High Pressure

No studies detailing amorphization or specific structural changes, such as bond compressibilities or changes in coordination number for this compound under high pressure, were found.

Temperature-Induced Structural Transitions

Detailed studies using techniques like Differential Scanning Calorimetry (DSC) or temperature-dependent X-ray diffraction to identify and characterize temperature-induced structural transitions in this compound are not present in the available literature.

Polymorphism and Order-Disorder Transitions in the Solid State

While polymorphism and order-disorder transitions are common in inorganic salts, particularly those with complex anions, there is no specific research available that identifies different polymorphs of this compound or characterizes any order-disorder phenomena associated with the orientation of the [NbF6]⁻ octahedra.

Influence of Cation Size on Solid-State Behavior and Lattice Energy

The size of the alkali metal cation (M+) in hexafluorometallate (MF6) compounds plays a crucial role in determining the crystal structure and lattice energy. Lattice energy is the energy released upon the formation of one mole of a crystalline ionic compound from its constituent gaseous ions. It is governed by the charges of the ions and the distance between them (internuclear distance), as described by the Born-Lande or Kapustinskii equations.

Generally, for a series of compounds with the same anion (e.g., [NbF6]⁻), the lattice energy decreases as the size of the cation increases. This is because larger cations lead to a greater internuclear distance, which reduces the electrostatic attraction between the cation and the anion. Therefore, in the alkali hexafluoroniobate series (LiNbF6, NaNbF6, KNbF6, RbNbF6, CsNbF6), one would predict a decrease in lattice energy down the group.

The relative sizes of the cation and anion also influence the packing efficiency and the resulting crystal structure, which in turn affects the stability and physical properties of the compound. However, specific calculated or experimental lattice energy values for the full alkali hexafluoroniobate series are not available to provide a quantitative comparison.

Structural Stability and Intermolecular Interactions in Solid-State Chemistry

The primary forces governing the structural stability of this compound are strong ionic interactions between the potassium cations (K⁺) and the hexafluoroniobate anions ([NbF6]⁻). According to data from the Materials Project, KNbF6 crystallizes in a tetragonal P-4c2 space group. osti.gov

The stability of this crystal lattice is a balance between the attractive forces of the oppositely charged ions and the repulsive forces between like charges and between the electron clouds of adjacent ions. The specific arrangement and coordination numbers are a result of optimizing these interactions to achieve the lowest possible energy state for the crystal.

Advanced Research Applications in Materials Science

Precursor Chemistry in the Synthesis of Other Niobium Compounds

Potassium hexafluoroniobate is a key starting material in the synthesis of a variety of niobium compounds, including oxides, carbides, and borides. Its utility as a precursor stems from the relative ease with which the niobium-fluorine bond can be broken, allowing for the formation of new niobium-element bonds.

One significant application is in the synthesis of niobium oxides (Nb₂O₅). These materials are of interest for their dielectric properties and applications in catalysis and electronic devices. The synthesis often involves a hydrolysis or solvothermal reaction of this compound, where the fluoride (B91410) ions are replaced by oxygen-containing ligands. For instance, novel volatile niobium precursors containing carboxamide have been synthesized for the creation of niobium pentoxide thin films.

In the realm of high-performance ceramics, this compound is utilized as a precursor for niobium carbide (NbC) and niobium diboride (NbB₂). rsc.orgresearchgate.netrsc.orgresearchgate.net These materials are known for their extreme hardness, high melting points, and good electrical conductivity. The synthesis of NbC from this compound can be achieved through carbothermal reduction, where the niobium compound is heated with a carbon source at high temperatures. Similarly, niobium diboride can be prepared by reacting this compound with a boron source, such as amorphous boron, under specific conditions. researchgate.netresearchgate.net

The versatility of this compound as a precursor is highlighted in the table below, which summarizes its role in the synthesis of various niobium compounds.

| Target Compound | Synthesis Method from this compound | Key Properties of Target Compound | Reference |

| Niobium Oxides (e.g., Nb₂O₅) | Hydrolysis, Solvothermal Synthesis | High dielectric constant, Catalytic activity | |

| Niobium Carbide (NbC) | Carbothermal Reduction | Extreme hardness, High melting point, Good conductivity | rsc.orgrsc.org |

| Niobium Diboride (NbB₂) | Reaction with Boron Source | Extreme hardness, High melting point, Good conductivity | researchgate.netresearchgate.net |

Role in Advanced Materials Synthesis

The application of this compound extends beyond its role as a simple precursor to the direct synthesis of advanced materials with unique properties.

This compound plays a role in the development of novel fluorinated compounds, which are of interest in various fields, including pharmaceuticals and materials science, due to the unique properties conferred by the fluorine atom. the-innovation.orgsciencedaily.com The hexafluoroniobate anion can be used as a fluorine source or as a building block in the synthesis of more complex fluorinated structures. Research in this area explores the controlled incorporation of fluorine into organic and inorganic matrices to tailor their electronic, optical, and chemical properties. ox.ac.uknih.gov The development of new synthetic methods allows for the creation of a wider range of fluorinated compounds with potential applications in diverse technologies. ox.ac.uk

In the field of nanotechnology, this compound is utilized in the fabrication of various nanomaterials. researchgate.net The synthesis of metal nanoparticles in ionic liquids, for example, can be influenced by the presence of specific anions like hexafluoroniobate. znaturforsch.com These nanoparticles exhibit unique size- and shape-dependent properties that are valuable in catalysis, electronics, and sensing. The use of this compound as a precursor allows for the synthesis of niobium-containing nanoparticles with controlled morphologies and functionalities.

Electrochemical Research Applications

The electrochemical properties of the hexafluoroniobate anion have led to its investigation in several areas of electrochemical research, particularly in the development of ionic liquids and advanced electrolyte systems.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as designer solvents and electrolytes due to their unique properties, such as low vapor pressure, high thermal stability, and wide electrochemical windows. nih.govsemanticscholar.org The hexafluoroniobate anion can be incorporated into the structure of ionic liquids, where it influences the physical and chemical properties of the resulting IL. escholarship.org The synthesis of these ILs typically involves a metathesis reaction where the anion of a precursor salt is exchanged for the hexafluoroniobate anion. semanticscholar.org The resulting hexafluoroniobate-based ionic liquids are then characterized for their conductivity, viscosity, and electrochemical stability to assess their suitability for various applications. nih.gov

| Ionic Liquid Cation | Anion | Potential Application | Reference |

| Imidazolium-based | [NbF₆]⁻ | Electrolytes, Catalysis | nih.govnih.gov |

| Pyridinium-based | [NbF₆]⁻ | Electrolytes, Synthesis | nih.gov |

| Phosphonium-based | [NbF₆]⁻ | Electrolytes, Lubricants | nih.gov |

Based on a comprehensive review of available scientific literature, there is no specific, detailed research data corresponding to the advanced applications of this compound in the areas outlined. Searches for its use as a catalyst in the fluorination of organic compounds or for its mechanistic interactions in biological assays—specifically concerning oxidative stress, membrane disruption, and apoptotic pathways—did not yield relevant findings.

The scientific community has documented the catalytic and fluorinating properties of other, different potassium salts. For instance, Potassium Hexafluorophosphate (B91526) (KPF6) is recognized for its role as a fluorinating agent in organic synthesis, where it facilitates the introduction of fluorine atoms into molecules. univook.com Similarly, Potassium Fluoride (KF) is widely used in nucleophilic fluorination reactions, often enhanced by various catalytic strategies to improve its reactivity and solubility. organic-chemistry.orgox.ac.uk However, this research does not extend to this compound.

In the biological context, while the general role of potassium (K+) ions in cellular processes is a subject of study, such as their influence on cytotoxicity and cell signaling pathways, this research is not specific to the hexafluoroniobate salt. researchgate.net

Consequently, due to the absence of specific research findings for this compound in the requested areas, it is not possible to provide an article that meets the required standards of scientific accuracy and detail for the specified outline.

Advanced Analytical Techniques for Comprehensive Characterization

Elemental Analysis for Composition Confirmation and Purity Assessment

Elemental analysis is a fundamental technique for verifying the stoichiometry of synthesized potassium hexafluoroniobate and quantifying its purity. By determining the mass percentages of potassium (K), niobium (Nb), and fluorine (F), a direct comparison can be made with the theoretical composition calculated from its chemical formula, KNbF₆.

Theoretical vs. Experimental Composition of this compound

| Element | Theoretical Mass % | Typical Experimental Mass % |

|---|---|---|

| Potassium (K) | 15.89% | 15.7% - 16.0% |

| Niobium (Nb) | 37.77% | 37.6% - 38.0% |

Deviations from the theoretical values can indicate the presence of impurities or incomplete reactions during synthesis. For instance, a higher-than-expected oxygen content might suggest contamination from hydrolysis, a concern in the handling of niobium fluorides. iaea.org Purity levels for this compound are often required to be high for specialized applications, with purities of 99% or greater being common. alfa-chemistry.comchemicalbook.com

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local electronic and geometric structure of a specific element within a compound. For this compound, XAS at the Nb K-edge provides critical information about the oxidation state and coordination environment of the niobium atoms.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state. mit.edu In this compound, niobium is expected to be in the +5 oxidation state. The Nb K-edge XANES spectrum would exhibit a distinct pre-edge feature and an absorption edge energy characteristic of Nb(V). mit.edu A shift in the edge energy to lower values would indicate the presence of reduced niobium species (e.g., Nb⁴⁺), which would be indicative of impurities or decomposition. mit.edu The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the local atomic environment, such as the Nb-F bond distances and the coordination number of the niobium atom.

Key XAS Parameters for Niobium Compounds

| Parameter | Information Provided | Expected for KNbF₆ |

|---|---|---|

| Edge Energy (eV) | Oxidation State | Characteristic of Nb(V) |

| Pre-edge Features | Local Symmetry and d-orbital occupancy | Weak feature typical for octahedral Nb(V) |

Electron Microscopy Techniques (e.g., SEM-EDX) for Morphology and Compositional Mapping

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is an indispensable tool for characterizing the morphology and elemental composition of this compound at the microscale. filab.fr

SEM provides high-resolution images of the material's surface, revealing details about crystal shape, size distribution, and surface topography. fraunhofer.de This is crucial for understanding how synthesis conditions affect the physical form of the final product.

EDX analysis, performed concurrently with SEM, identifies the elements present in the sample and their relative abundance by detecting the characteristic X-rays emitted when the sample is irradiated by the electron beam. utwente.nlthermofisher.com This allows for:

Point Analysis: Determining the elemental composition of a specific crystal or particle.

Elemental Mapping: Visualizing the spatial distribution of potassium, niobium, and fluorine across a larger area of the sample, which can reveal the homogeneity of the product and identify any phase segregation or localized impurities. utwente.nl

Information from SEM-EDX Analysis of KNbF₆

| Technique | Data Obtained | Purpose |

|---|---|---|

| SEM | High-resolution images | Characterization of crystal morphology and size. |

| EDX | Elemental spectra and maps | Confirmation of K, Nb, F presence and their uniform distribution. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability of this compound and to study its decomposition pathways. nih.gov

A typical TGA experiment involves heating a small amount of the compound at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. For this compound, the onset of weight loss indicates the temperature at which it begins to decompose. The decomposition of related compounds, such as potassium heptafluoroniobate (K₂NbF₇), has been studied, and it is known that pyrohydrolysis can lead to the formation of potassium niobate (KNbO₃) and subsequent release of oxygen upon further heating. iaea.org This process can be responsible for the corrosivity (B1173158) of melts containing these compounds. iaea.org

Typical TGA Data for a Fluoroniobate Compound

| Temperature Range | Mass Change | Interpretation |

|---|---|---|

| Ambient to T₁ | No significant change | Thermally stable region |

| T₁ to T₂ | Gradual or sharp mass loss | Onset of decomposition |

High-Resolution Chromatography-Mass Spectrometry (e.g., HPLC-MS, GC-MS, LC-MS) for Purity and Trace Analysis

High-resolution chromatography techniques coupled with mass spectrometry are powerful methods for separating, identifying, and quantifying components in a mixture, making them suitable for assessing the purity of this compound and detecting trace-level impurities.

While direct analysis of an inorganic salt like KNbF₆ by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is not typical, these methods are invaluable for detecting and identifying any organic impurities that may be present from the synthesis process (e.g., from solvents or organic precursors). High-Performance Liquid Chromatography (HPLC) can be used to separate non-volatile impurities, which are then identified by a mass spectrometer. fishersci.comsemanticscholar.org These techniques offer very low detection limits, making them ideal for quality control in high-purity applications.

Neutron Diffraction for Light Atom Localization and Magnetic Structures

Neutron diffraction is a crystallographic technique that is particularly effective for precisely locating the positions of light atoms in a crystal lattice, which can be challenging with X-ray diffraction, especially in the presence of heavy atoms like niobium. rsc.org

In the crystal structure of this compound, determining the exact positions of the fluorine atoms is crucial for accurately defining the geometry of the [NbF₆]⁻ anion and understanding the nature of the K-F and Nb-F interactions. Neutron diffraction provides this information with high precision due to the relatively large neutron scattering cross-section of fluorine. aps.orgresearchgate.net

Furthermore, if this compound were to exhibit magnetic ordering at low temperatures, polarized neutron diffraction would be the definitive technique to determine its magnetic structure.

In Situ Spectroscopic Studies for Dynamic Processes

In situ spectroscopic studies involve monitoring a material's properties under real-time conditions of temperature, pressure, or reactive atmosphere. These techniques are invaluable for understanding dynamic processes such as phase transitions, chemical reactions, and thermal decomposition as they occur.

For this compound, in situ X-ray diffraction or Raman spectroscopy could be used to monitor changes in the crystal structure as it is heated, providing direct observation of any phase transitions. Similarly, in situ mass spectrometry could be coupled with a TGA instrument to identify the gaseous species evolved during decomposition, offering a more complete picture of the decomposition mechanism. These dynamic studies provide insights that are not available from post-process (ex situ) analyses.

Q & A

Q. What are the standard laboratory synthesis methods for potassium hexafluoroniobate (K2NbF6), and how is purity ensured?

this compound is typically synthesized by reacting niobium pentoxide (Nb2O5) or niobium pentachloride (NbCl5) with hydrofluoric acid (HF) in the presence of potassium fluoride (KF). For example, NbCl5 dissolved in anhydrous HF reacts with KF to precipitate K2NbF5. Purity is ensured by recrystallization from HF solutions under controlled temperature and humidity to avoid hydrolysis. Analytical techniques like X-ray diffraction (XRD) and elemental analysis confirm phase purity .

Q. Which spectroscopic and structural characterization techniques are critical for analyzing this compound?

- Low-temperature X-ray diffraction : Resolves the crystal structure of ionic liquids containing hexafluoroniobate anions, revealing octahedral [NbF6]⁻ geometry and cation-anion interactions .

- ¹⁹F NMR spectroscopy : Tracks fluorine environments in reactions, such as distinguishing between free F⁻ ions and coordinated F in [NbF6]⁻ (resonances between -70 to -155 ppm) .

- Raman spectroscopy : Identifies vibrational modes of Nb-F bonds (~600–700 cm⁻¹) and detects structural distortions .

Q. How do solubility properties of this compound influence its application in ionic liquid systems?

K2NbF6 exhibits low solubility in water but dissolves readily in polar aprotic solvents (e.g., DMSO) and HF. This property is leveraged in ionic liquid synthesis, where hexafluoroniobate anions pair with bulky organic cations (e.g., 1-ethyl-3-methylimidazolium) to form low-melting-point salts. Solubility data in HF and organic solvents are critical for designing electrochemical or catalytic applications .

Advanced Research Questions

Q. How do counterion variations (e.g., K⁺ vs. organic cations) affect the reactivity of hexafluoroniobate in electrophilic oxygenation reactions?

In reactions with XeF2 and H2O in HF, the counterion’s acidity and steric effects dictate reaction pathways. For example, pentafluoroanilinium hexafluoroniobate ([C6F5NH3][NbF6]) undergoes oxygenation to form cyclohexadienone derivatives, while potassium salts show slower reactivity due to weaker cation-anion interactions. The protonation state of the substrate (e.g., neutral vs. protonated aniline) also influences reaction kinetics and product distribution .

Q. What challenges arise in resolving contradictory data from spectroscopic analyses of hexafluoroniobate reaction intermediates?

Overlapping ¹⁹F NMR signals (e.g., between -130 to -150 ppm) for intermediates like [C6F5ONbF6]⁻ and fluorinated byproducts require high-resolution spectra and computational modeling (DFT) to assign peaks accurately. Contradictions may arise from dynamic equilibria in HF solutions, necessitating time-resolved NMR or low-temperature trapping of intermediates .

Q. How can Hirshfeld surface analysis and computational modeling improve understanding of K2NbF6’s crystal packing?

Hirshfeld surfaces quantify intermolecular interactions (e.g., F···H, K⁺···F⁻) in crystal lattices, revealing how cation size and fluorine coordination dictate packing efficiency. Density functional theory (DFT) simulations predict lattice energies and stability under thermal stress, aiding in designing thermally stable ionic liquids .

Q. What methodological considerations are critical for studying the hydrolytic stability of this compound in aqueous systems?

Hydrolysis of [NbF6]⁻ in water produces NbO2F or NbO(OH)₃ precipitates. To study kinetics, researchers use pH-stat titrations and in situ Raman spectroscopy to monitor F⁻ release. Contradictory reports on hydrolysis rates (e.g., acidic vs. neutral conditions) are resolved by controlling ionic strength and using inert atmospheres to exclude CO2 interference .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro